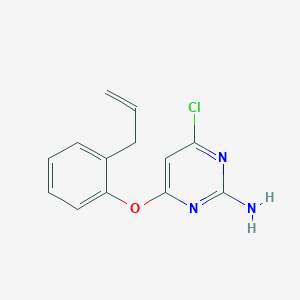
4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine, also known as ACP-196, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cells. ACP-196 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine works by selectively inhibiting BTK, a key enzyme involved in BCR signaling. BTK is activated upon binding of the BCR to its antigen, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine blocks these signaling events, leading to the induction of apoptosis in B-cells. 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has also been shown to inhibit chemotaxis and adhesion of B-cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has been shown to have potent anti-tumor effects in preclinical studies, with minimal off-target effects on other kinases. 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In clinical trials, 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has been well-tolerated, with the most common adverse events being mild to moderate in severity and manageable with dose modifications or supportive care.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has several advantages for use in lab experiments, including its potency and selectivity for BTK, its favorable pharmacokinetics, and its minimal off-target effects on other kinases. However, 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the development of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection. Another area of focus is the development of combination therapies that can enhance the anti-tumor effects of BTK inhibitors. Additionally, there is ongoing research into the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions, which may lead to the development of new therapeutic applications for BTK inhibitors.
Synthesemethoden
The synthesis of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine involves several steps, including the reaction of 2-allylphenol with 4,6-dichloro-2-aminopyrimidine, followed by the reaction with 2-chloro-N-(4-methoxyphenyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has been described in detail in several publications, including a patent by Acerta Pharma BV.
Wissenschaftliche Forschungsanwendungen
4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has been extensively studied in preclinical and clinical trials as a potential treatment for various B-cell malignancies. In preclinical studies, 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has shown potent and selective inhibition of BTK, leading to the inhibition of BCR signaling and the induction of apoptosis in B-cells. 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has also been shown to have minimal off-target effects on other kinases, making it a promising therapeutic agent.
In clinical trials, 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has demonstrated significant activity in patients with CLL and MCL. In a phase 1/2 study of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine in patients with relapsed or refractory CLL, the overall response rate was 95%, with a complete response rate of 20%. In a phase 2 study of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine in patients with relapsed or refractory MCL, the overall response rate was 67%, with a complete response rate of 21%.
Eigenschaften
IUPAC Name |
4-chloro-6-(2-prop-2-enylphenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-2-5-9-6-3-4-7-10(9)18-12-8-11(14)16-13(15)17-12/h2-4,6-8H,1,5H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFLWTWTVMGXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-prop-2-enylphenoxy)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

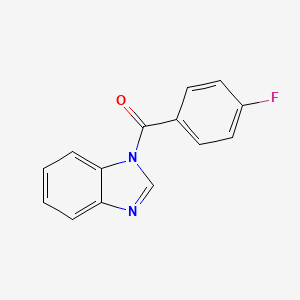
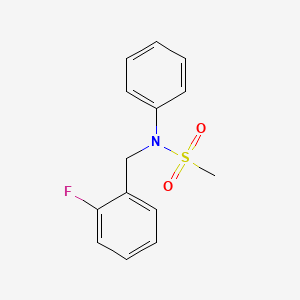
![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
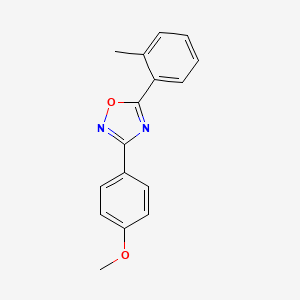
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
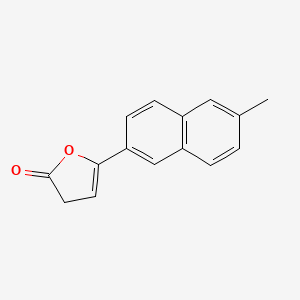
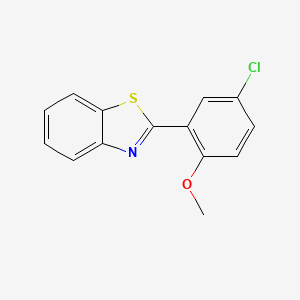
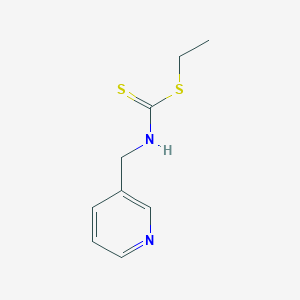
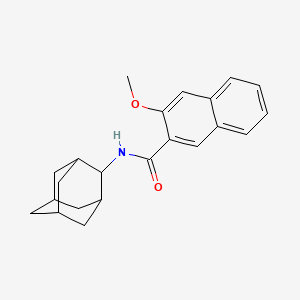
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
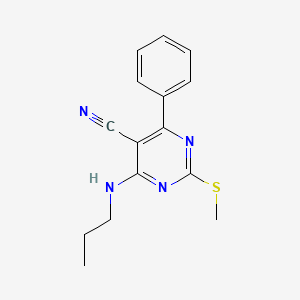
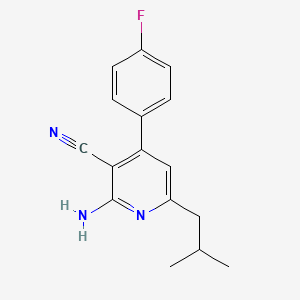
![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)